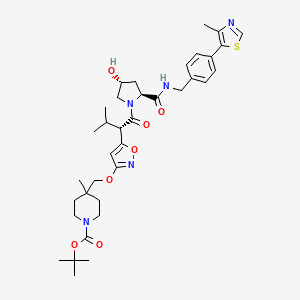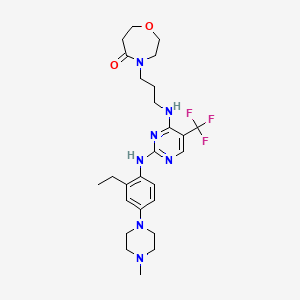
Inlexisertib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inlexisertib is a small molecule drug developed by Deciphera Pharmaceuticals, Inc. It is a serine/threonine kinase inhibitor with antineoplastic potential, primarily targeting ULK1 and ULK2 kinases. These kinases are involved in autophagy, a cellular process that degrades and recycles cellular components. This compound is being investigated for its potential to treat various types of cancer, including gastrointestinal stromal tumors and advanced malignant solid neoplasms .
Métodos De Preparación
The synthetic route for Inlexisertib involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the synthesis of a phenylaminopyrimidine amide, which serves as the backbone of the molecule.
Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This includes the addition of fluorine atoms and other substituents to the core structure.
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Inlexisertib undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially affecting its binding affinity to target kinases.
Substitution: Various substitution reactions are used during the synthesis of this compound to introduce specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are intermediates that are further modified to produce the final compound .
Aplicaciones Científicas De Investigación
Inlexisertib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of ULK1 and ULK2 kinases in autophagy and other cellular processes.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating various types of cancer, including gastrointestinal stromal tumors and advanced malignant solid neoplasms.
Mecanismo De Acción
Inlexisertib exerts its effects by inhibiting the activity of ULK1 and ULK2 kinases. These kinases play a crucial role in the initiation of autophagy, a process that helps cells survive under stress conditions by degrading and recycling cellular components. By inhibiting ULK1 and ULK2, this compound disrupts autophagy, leading to the accumulation of damaged cellular components and ultimately inducing cell death. This mechanism is particularly effective in cancer cells, which rely on autophagy for survival and proliferation .
Comparación Con Compuestos Similares
Inlexisertib is unique among kinase inhibitors due to its dual inhibition of ULK1 and ULK2. Similar compounds include:
DCC-3116: Another ULK inhibitor developed by Deciphera Pharmaceuticals, Inc., which shares a similar mechanism of action.
Sotorasib: A KRAS G12C inhibitor used in the treatment of non-small cell lung cancer, which targets a different pathway but has similar antineoplastic potential.
Adagrasib: Another KRAS G12C inhibitor with applications in cancer therapy.
This compound’s dual inhibition of ULK1 and ULK2 sets it apart from other kinase inhibitors, providing a unique approach to targeting autophagy in cancer cells .
Propiedades
Número CAS |
2543673-19-2 |
|---|---|
Fórmula molecular |
C26H36F3N7O2 |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |
InChI |
InChI=1S/C26H36F3N7O2/c1-3-19-17-20(35-12-10-34(2)11-13-35)5-6-22(19)32-25-31-18-21(26(27,28)29)24(33-25)30-8-4-9-36-14-16-38-15-7-23(36)37/h5-6,17-18H,3-4,7-16H2,1-2H3,(H2,30,31,32,33) |
Clave InChI |
CNBTYICEJGEABG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



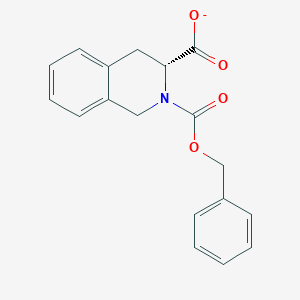
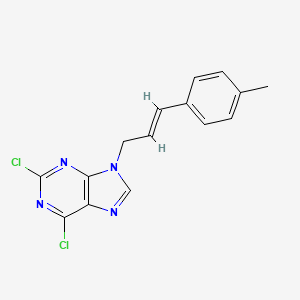
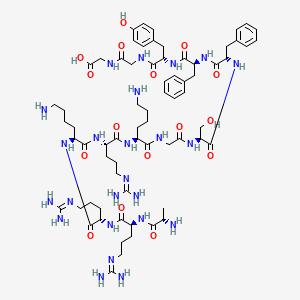

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
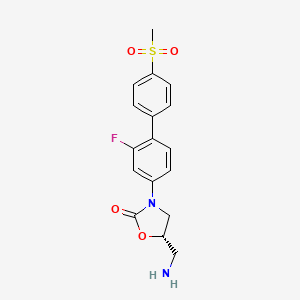


![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)



